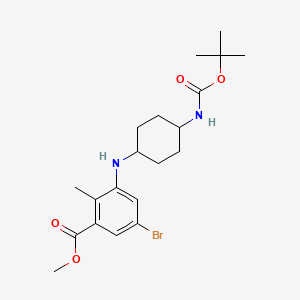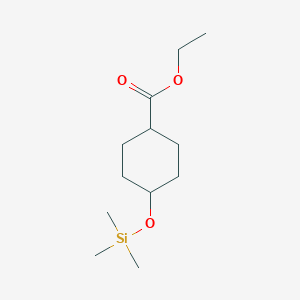
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is an organic compound that features a piperazine ring substituted with a pyridine ring and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile typically involves the reaction of 4-pyridin-3-yl-piperazine with acetonitrile under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Medically, this compound has potential applications in developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for modifications that can tailor material properties.
作用機序
The mechanism of action of 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine and pyridine derivatives, such as:
- 4-(Pyridin-3-yl)piperazine
- 1-(4-Pyridyl)piperazine
- 4-(2-Pyridyl)piperazine
Uniqueness
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is unique due to the presence of both a piperazine ring and a nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler piperazine or pyridine derivatives.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
2-(4-pyridin-3-ylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H14N4/c12-3-5-14-6-8-15(9-7-14)11-2-1-4-13-10-11/h1-2,4,10H,5-9H2 |
InChIキー |
RUJWLMIZFOKTNR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC#N)C2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)







![Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-](/img/structure/B8545564.png)



![alpha-[(2-Carboxy-4-methylphenyl)amino]-gamma-butyrolactone](/img/structure/B8545600.png)

